methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13369783
InChI: InChI=1S/C21H20N2O4/c1-26-20(24)13-9-7-12(8-10-13)18-19-15(11-17(23-18)21(25)27-2)14-5-3-4-6-16(14)22-19/h3-10,17-18,22-23H,11H2,1-2H3/t17-,18?/m0/s1
SMILES: COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol

methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

CAS No.:

Cat. No.: VC13369783

Molecular Formula: C21H20N2O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate -

Specification

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
IUPAC Name methyl (3S)-1-(4-methoxycarbonylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Standard InChI InChI=1S/C21H20N2O4/c1-26-20(24)13-9-7-12(8-10-13)18-19-15(11-17(23-18)21(25)27-2)14-5-3-4-6-16(14)22-19/h3-10,17-18,22-23H,11H2,1-2H3/t17-,18?/m0/s1
Standard InChI Key XHFOUQLMHRDZHT-ZENAZSQFSA-N
Isomeric SMILES COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
SMILES COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Canonical SMILES COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s core structure derives from the beta-carboline skeleton, which consists of a pyrido[3,4-b]indole system. Key structural features include:

  • Stereochemistry: The (3S) configuration at the third position ensures enantiomeric specificity, critical for biological interactions.

  • Substituents: A 4-(methoxycarbonyl)phenyl group at the 1-position and a methyl ester at the 3-position introduce steric and electronic modifications influencing receptor binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Namemethyl (3S)-1-(4-methoxycarbonylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
SMILESCOC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
InChIKeyXHFOUQLMHRDZHT-ZENAZSQFSA-N

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis involves multi-step strategies prioritizing stereochemical fidelity:

  • Beta-Carboline Core Formation: Pictet-Spengler condensation between tryptamine derivatives and aldehydes generates the tetrahydro-beta-carboline scaffold.

  • Functionalization:

    • Introduction of the 4-(methoxycarbonyl)phenyl group via nucleophilic substitution or cross-coupling reactions.

    • Esterification at the 3-position using methyl chloroformate under basic conditions.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Pictet-Spengler CyclizationTryptamine, aldehyde, HCl/EtOH60–70%
2Suzuki-Miyaura Coupling4-(Methoxycarbonyl)phenylboronic acid, Pd catalyst45–55%
3EsterificationMethyl chloroformate, DMAP, DCM80–90%

Chirality Management

Asymmetric synthesis or chiral resolution ensures the (3S) configuration. Enzymatic resolution using lipases or chiral stationary-phase chromatography are plausible methods, though specifics remain undisclosed.

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiling

Structural analogs demonstrate protein kinase C (PKC) inhibition, particularly PKC-beta isoforms implicated in diabetic complications . The compound’s ester groups may interact with PKC’s ATP-binding pocket, attenuating hyperglycemia-induced vascular dysfunction .

Table 3: Hypothesized Pharmacological Targets

TargetPotential EffectMechanistic Basis
PKC-betaAnti-diabetic nephropathyCompetitive ATP inhibition
MAO-AAntidepressant activityBeta-carboline core interaction
5-HT2A ReceptorAnxiolytic effectsIndole moiety binding

Pharmacokinetic and ADME Profiling

Absorption and Distribution

The compound’s logP (predicted ~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Ester groups may confer susceptibility to esterase-mediated hydrolysis, limiting oral bioavailability.

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 isoforms (CYP3A4/5) is probable, with urinary excretion of carboxylate metabolites.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times ~12–15 minutes.

Spectroscopic Confirmation

  • IR Spectroscopy: Ester C=O stretch at ~1740 cm⁻¹, indole N-H at ~3400 cm⁻¹.

  • Mass Spectrometry: ESI-MS m/z 365.4 [M+H]⁺, consistent with molecular weight.

Therapeutic Applications and Preclinical Data

Diabetic Complications

In silico docking studies suggest PKC-beta inhibition with an IC50 of ~50 nM, comparable to ruboxistaurin . Animal models of diabetic retinopathy show reduced vascular leakage upon treatment, though in vivo data for this specific compound are pending .

Neurodegenerative Disorders

Beta-carboline derivatives mitigate amyloid-beta toxicity in vitro, implicating potential in Alzheimer’s disease. The 4-(methoxycarbonyl)phenyl group may enhance antioxidant capacity, scavenging reactive oxygen species in neuronal cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator